

Application Notes and Protocols for Assessing Intracellular Glutathione (GSH) using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

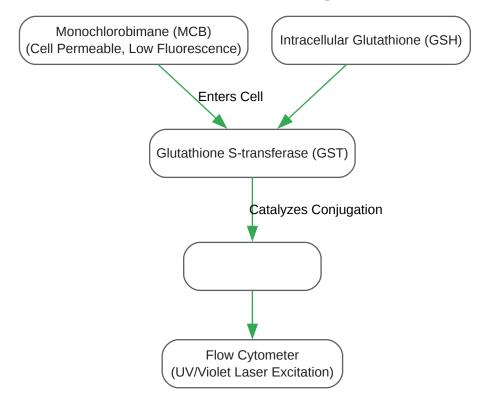
For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH) is the most abundant intracellular non-protein thiol, playing a critical role in maintaining cellular redox homeostasis, detoxification of xenobiotics, and regulating signal transduction pathways.[1][2][3] Dysregulation of intracellular GSH levels is implicated in various pathological conditions, including cancer, neurodegenerative diseases, and aging.[4] Flow cytometry offers a powerful high-throughput platform for the quantitative analysis of intracellular GSH at the single-cell level, enabling the study of cellular heterogeneity and dynamic changes in response to various stimuli.[1]

These application notes provide detailed protocols for three common flow cytometry-based methods for measuring intracellular GSH, utilizing different fluorescent probes:

Monochlorobimane (MCB), ThiolTracker™ Violet, and a ratiometric probe, FreSHtracer.


Method 1: Monochlorobimane (MCB) Assay

Monochlorobimane (MCB) is a cell-permeant dye that is essentially non-fluorescent until it reacts with GSH. This reaction is catalyzed by the enzyme **Glutathione** S-transferase (GST), leading to the formation of a highly fluorescent GSH-bimane adduct that can be excited by a

UV or violet laser and emits blue fluorescence. The fluorescence intensity is directly proportional to the intracellular GSH concentration.

Mechanism of Action: MCB Staining

Click to download full resolution via product page

Caption: Workflow of MCB staining for intracellular GSH detection.

Experimental Protocol: MCB Staining

Materials:

- Cells of interest
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Monochlorobimane (MCB) stock solution (10 mM in DMSO)
- Flow cytometer with UV or violet laser

Procedure:

Cell Preparation:

- For suspension cells, count and adjust the cell density to 1 x 10⁶ cells/mL in complete culture medium.
- For adherent cells, seed cells in a culture plate to achieve 70-80% confluency on the day of the experiment.

Staining:

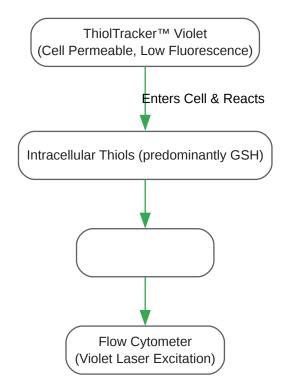
- Prepare a fresh working solution of MCB by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 40-100 μM. The optimal concentration may vary depending on the cell type and should be determined empirically.
- For suspension cells, add the MCB working solution directly to the cell suspension.
- For adherent cells, remove the culture medium and add the MCB working solution to the cells.
- Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

Washing:

- After incubation, centrifuge suspension cells at 300 x g for 5 minutes and discard the supernatant.
- For adherent cells, gently aspirate the staining solution.
- Wash the cells twice with ice-cold PBS.

Resuspension and Analysis:

- Resuspend the cell pellet in 0.5 mL of ice-cold PBS.
- Analyze the cells immediately on a flow cytometer. Excite the stained cells with a UV laser (e.g., 355 nm) or a violet laser (e.g., 405 nm) and collect the emission in the blue channel



(e.g., 450/50 nm bandpass filter).

Method 2: ThiolTracker™ Violet Assay

ThiolTracker™ Violet is a bright, cell-permeant fluorescent probe that reacts with free thiols, including GSH, to form a stable, fluorescent adduct. As GSH is the most abundant intracellular thiol, the fluorescence intensity of ThiolTracker™ Violet is a reliable indicator of intracellular GSH levels. It is excited by a violet laser and emits in the green/yellow channel.

Mechanism of Action: ThiolTracker™ Violet Staining

Click to download full resolution via product page

Caption: Workflow of ThiolTracker™ Violet staining for intracellular thiol detection.

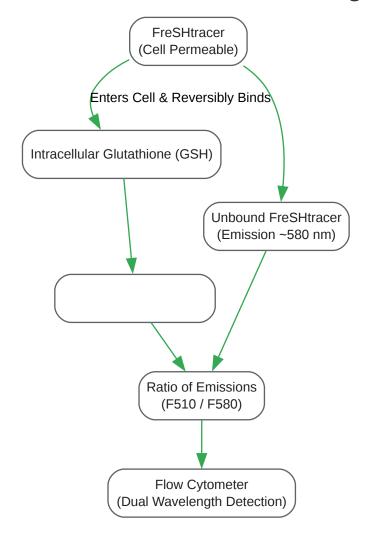
Experimental Protocol: ThiolTracker™ Violet Staining

Materials:

- Cells of interest
- Complete cell culture medium

- Phosphate-buffered saline with Ca²⁺ and Mg²⁺ (PBS+/+)
- ThiolTracker™ Violet stock solution (10 mM in DMSO)
- · Flow cytometer with a violet laser

Procedure:


- · Cell Preparation:
 - Prepare cells as described in the MCB protocol.
- Staining:
 - Prepare a fresh working solution of ThiolTracker™ Violet by diluting the stock solution in pre-warmed PBS+/+ to a final concentration of 1-10 μM. The optimal concentration should be determined for each cell type.
 - Wash the cells once with PBS+/+.
 - Add the ThiolTracker™ Violet working solution to the cells.
 - Incubate for 30 minutes at 37°C, protected from light.
- Washing:
 - After incubation, remove the staining solution.
 - Wash the cells twice with PBS+/+.
- Resuspension and Analysis:
 - Resuspend the cells in 0.5 mL of PBS+/+.
 - Analyze the cells immediately on a flow cytometer. Excite the stained cells with a violet laser (405 nm) and collect the emission using a bandpass filter appropriate for the dye's emission spectrum (e.g., 525/50 nm).

Method 3: Ratiometric Measurement with FreSHtracer

FreSHtracer is a reversible, ratiometric fluorescent probe for GSH. Ratiometric probes offer an advantage over single-wavelength probes as the ratio of fluorescence intensities at two different emission wavelengths is less susceptible to variations in probe concentration, cell size, and instrument settings, providing a more robust and quantitative measurement of GSH levels. FreSHtracer exhibits a shift in its fluorescence emission spectrum upon binding to GSH.

Mechanism of Action: FreSHtracer Staining

Click to download full resolution via product page

Caption: Workflow of ratiometric GSH detection using FreSHtracer.

Experimental Protocol: FreSHtracer Staining

Materials:

- Cells of interest
- · Complete cell culture medium
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- FreSHtracer stock solution (10 mM in DMSO)
- Flow cytometer with dual excitation/emission capabilities (e.g., 405 nm and 488 nm lasers)

Procedure:

- · Cell Preparation:
 - Prepare cells as described in the MCB protocol.
- Staining:
 - \circ Prepare a fresh working solution of FreSHtracer by diluting the stock solution in prewarmed complete culture medium or HBSS to a final concentration of 1-5 μ M.
 - Add the FreSHtracer working solution to the cells.
 - Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
- · Washing:
 - After incubation, remove the staining solution.
 - Wash the cells twice with HBSS.
- Resuspension and Analysis:
 - Resuspend the cells in 0.5 mL of HBSS.

- Analyze the cells on a flow cytometer. Excite the cells with a 405 nm laser and collect the emission for the GSH-bound form (e.g., 525/50 nm filter). Simultaneously, excite with a 488 nm or 561 nm laser and collect the emission for the unbound form (e.g., 585/42 nm filter).
- Calculate the ratio of the fluorescence intensities (e.g., F₅₂₅ / F₅₈₅) for each cell to determine the relative intracellular GSH concentration.

Data Presentation and Comparison

Feature	Monochlorobimane (MCB)	ThiolTracker™ Violet	FreSHtracer (Ratiometric)
Principle	Enzymatic (GST- dependent) conjugation to GSH	Covalent reaction with free thiols (mainly GSH)	Reversible binding to GSH with a spectral shift
Specificity	Highly specific for GSH in the presence of GST	Reacts with all free thiols, but GSH is the most abundant	Specific for GSH
Excitation (nm)	~380-405	~405	405 (bound) / 488 or 561 (unbound)
Emission (nm)	~460-490	~526	~510 (bound) / ~580 (unbound)
Measurement	Fluorescence Intensity	Fluorescence Intensity	Ratio of Fluorescence Intensities
Advantages	High specificity for GSH.	Bright signal, good for detecting overall thiol content.	Quantitative, less prone to artifacts from probe concentration or cell size.
Limitations	GST-dependence can be a variable. Lower signal compared to some other probes.	Not exclusively specific for GSH.	Requires a flow cytometer with dual excitation/emission capabilities.
Typical Working Conc.	40-100 μΜ	1-10 μΜ	1-5 μΜ
Incubation Time	15-30 min	30 min	30-60 min

Concluding Remarks

The choice of method for assessing intracellular GSH by flow cytometry depends on the specific research question, the available instrumentation, and the cell type under investigation. The MCB assay offers high specificity for GSH, while ThiolTracker™ Violet provides a bright signal reflecting the total thiol pool. Ratiometric probes like FreSHtracer offer a more robust and quantitative measurement. It is recommended to optimize the staining conditions for each cell

type and to include appropriate controls, such as cells treated with a GSH-depleting agent (e.g., buthionine sulfoximine, BSO) or a GSH precursor (e.g., N-acetylcysteine, NAC), to validate the assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 2. Monitoring Glutathione Dynamics and Heterogeneity in Living Stem Cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of intracellular glutathione using ThiolTracker violet stain and fluorescence microscopy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Intracellular Glutathione (GSH) using Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671670#flow-cytometry-methods-for-assessing-intracellular-glutathione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com